3-Ethyl-4-fluorobenzoic acid
Overview
Description
3-Ethyl-4-fluorobenzoic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the third position and a fluorine atom at the fourth position
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of 3-Ethyl-4-fluorobenzoic acid is not well-documented. As a derivative of benzoic acid, it may share similar properties and interactions. Benzoic acid derivatives are often involved in hydrogen bonding and hydrophobic interactions with their targets .
Biochemical Pathways
This compound may be metabolized via pathways similar to those of other benzoic acid derivatives. For instance, 3-fluorobenzoic acid, a related compound, is known to be metabolized by Sphingomonas sp. HB1 via the benzoate-degrading pathway .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (16817) and solid physical form , may influence its bioavailability.
Result of Action
Benzoic acid derivatives often have diverse biological activities, including antimicrobial, anti-inflammatory, and antifungal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-fluorobenzoic acid typically involves the fluorination of 3-ethylbenzoic acid. One common method is the Schiemann reaction, where 3-ethyl-4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom. The reaction conditions usually involve low temperatures and the use of an acidic medium to facilitate the diazotization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: 3-ethyl-4-fluorobenzaldehyde or this compound.
Reduction: 3-ethyl-4-fluorobenzyl alcohol or 3-ethyl-4-fluorobenzaldehyde.
Substitution: Products depend on the nucleophile used, such as 3-ethyl-4-hydroxybenzoic acid when hydroxide is the nucleophile.
Scientific Research Applications
3-Ethyl-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced biological activity.
Comparison with Similar Compounds
4-Fluorobenzoic acid: Lacks the ethyl group, making it less hydrophobic and potentially less bioavailable.
3-Ethylbenzoic acid: Lacks the fluorine atom, which may reduce its reactivity and binding affinity in biological systems.
3-Fluorobenzoic acid: Has the fluorine atom at the third position, altering its electronic properties and reactivity compared to 3-ethyl-4-fluorobenzoic acid.
Uniqueness: this compound is unique due to the combined presence of both the ethyl and fluorine substituents, which confer distinct chemical and biological properties. The ethyl group increases hydrophobicity, while the fluorine atom enhances reactivity and binding interactions, making this compound particularly valuable in various applications .
Properties
IUPAC Name |
3-ethyl-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNPXEOUMUXBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464305 | |
Record name | 3-ethyl-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847862-92-4 | |
Record name | 3-ethyl-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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